(4'-Methoxy-biphenyl-2-yl)-acetic acid
Overview
Description
(4’-Methoxy-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methoxy group at the 4’ position and an acetic acid moiety at the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-biphenyl-2-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methoxy-biphenyl and acetic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4’-Methoxy-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4’-Methoxy-biphenyl-2-yl)-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (4’-Methoxy-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-yl-acetic acid: Lacks the methoxy group at the 4’ position.
4’-Hydroxy-biphenyl-2-yl-acetic acid: Contains a hydroxy group instead of a methoxy group.
4’-Methyl-biphenyl-2-yl-acetic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
(4’-Methoxy-biphenyl-2-yl)-acetic acid is unique due to the presence of the methoxy group at the 4’ position, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may confer specific advantages in certain applications, such as increased solubility or enhanced biological activity.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTGRAKPKIWJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362712 | |
Record name | 2-Biphenyl-(4'-methoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108478-21-3 | |
Record name | 2-Biphenyl-(4'-methoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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